1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol

Beschreibung

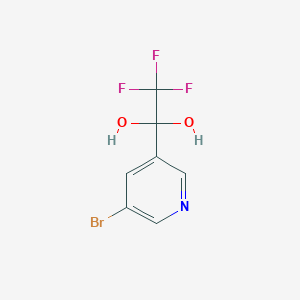

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol is a fluorinated organic compound characterized by a pyridine ring substituted with bromine at the 5-position and a trifluoroethane-1,1-diol moiety. Its molecular formula is C₇H₅BrF₃NO₂, with a molecular weight of approximately 272.02 g/mol (estimated based on analogous compounds in and ). The compound’s structure combines aromaticity (pyridine ring) with polar functional groups (diol and trifluoromethyl), which influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and thermal stability.

Eigenschaften

IUPAC Name |

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2/c8-5-1-4(2-12-3-5)6(13,14)7(9,10)11/h1-3,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVADTYSQMRWSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the bromination of pyridine derivatives followed by the introduction of the trifluoroethane diol group. One common method involves the reaction of 5-bromopyridine with trifluoroacetaldehyde in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by the introduction of the trifluoroethane diol group using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trifluoroethane diol group may enhance the compound’s solubility and stability, facilitating its interaction with target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Bromopyridinyl Trifluoroethane-diol Derivatives

The position of the bromine substituent on the pyridine ring and the nature of the functional group significantly impact reactivity and applications. Key analogues include:

Key Observations :

- Substituent Position : Bromine at the pyridine 5-position (meta to the diol group) may optimize electronic conjugation and steric accessibility for reactions like Suzuki-Miyaura coupling, compared to 2- or 6-position isomers .

- Functional Groups : The diol moiety enhances hydrophilicity and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions or biological applications than the ketone analogue .

Non-Pyridine Analogues: Fluorinated Diols and Aromatic Derivatives

Fluoral Hydrate (2,2,2-Trifluoroethane-1,1-diol)

- Molecular Formula : C₂H₃F₃O₂

- Molecular Weight : 116.04 g/mol

- Key Differences : Lacks the bromopyridine substituent, resulting in simpler structure and higher volatility. Used as a hydrate in organic synthesis but lacks the aromatic interactions critical for pharmaceutical binding .

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol

- Molecular Formula: C₈H₇ClF₃NO₂

- Molecular Weight : 241.59 g/mol

- Key Differences: Chlorine substituent (less electron-withdrawing than bromine) and aniline group (hydrogen-bond donor) alter electronic properties and bioavailability. Likely exhibits different metabolic stability compared to bromopyridine derivatives .

Physicochemical and Application Comparisons

Solubility and Polarity

- The diol group in this compound increases polarity compared to ketone analogues (e.g., 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone), enhancing solubility in polar solvents like water or ethanol .

Thermal and Chemical Stability

- The trifluoromethyl group contributes to thermal stability, a trait observed in fluorinated polyimides (). This makes the compound suitable for high-temperature applications in materials science.

- Compared to non-fluorinated diols, the C-F bonds resist oxidation and hydrolysis, enhancing durability in harsh environments .

Biologische Aktivität

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol is a compound characterized by its unique structural features, combining a bromopyridine moiety with a trifluoroethane diol group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

- Molecular Formula : C7H5BrF3NO2

- Molar Mass : 272.02 g/mol

- Density : 1.890 ± 0.06 g/cm³ (predicted)

- Boiling Point : 336.8 ± 42.0 °C (predicted)

- pKa : 7.96 ± 0.50 (predicted)

Biological Activity Overview

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological macromolecules, potentially leading to inhibitory effects on certain pathways.

Antimicrobial Activity

In preliminary studies, compounds similar to this compound have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromopyridine moiety is believed to enhance the compound's ability to penetrate bacterial membranes.

Anticancer Properties

The compound is being investigated for its potential as an anticancer agent. Initial assays suggest that it may inhibit cancer cell proliferation through mechanisms that involve modulation of cell signaling pathways associated with apoptosis.

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Enzymes : The bromine atom in the structure may facilitate interactions with enzyme active sites, potentially inhibiting their function.

- Stability and Solubility : The trifluoroethane diol group enhances solubility and stability in biological systems, promoting better bioavailability and interaction with target molecules.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds and their mechanisms:

| Study | Findings |

|---|---|

| Antimicrobial Screening | A series of derivatives were tested against various bacterial strains. The results indicated that halogenated pyridines exhibit significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. |

| Cell Proliferation Assays | Studies demonstrated that compounds similar to this compound inhibited proliferation in cancer cell lines with IC50 values ranging from 10 µM to 50 µM depending on the cell type. |

| In Vivo Studies | Animal models have shown that administration of related compounds resulted in reduced tumor growth rates compared to controls, suggesting potential therapeutic applications in oncology. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.